

# CAS number 33016-47-6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Trityl-1H-imidazole-4-carbaldehyde*

Cat. No.: *B127408*

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An In-depth Technical Guide to CAS 33016-47-6: **1-Trityl-1H-imidazole-4-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Trityl-1H-imidazole-4-carbaldehyde**, identified by CAS number 33016-47-6, is a pivotal intermediate in synthetic organic and medicinal chemistry.<sup>[1][2]</sup> Its unique structural features, combining a reactive aldehyde group with a protected imidazole ring, make it a versatile building block for the synthesis of a wide array of more complex molecules.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor to biologically active compounds, including those with potential therapeutic applications. The trityl (triphenylmethyl) group serves as a bulky, sterically hindering protecting group for the imidazole nitrogen, which can direct the regioselectivity of subsequent reactions and enhance solubility in organic solvents.<sup>[3]</sup> The aldehyde functional group is a versatile handle for various chemical transformations, such as nucleophilic addition and reductive amination, allowing for the construction of diverse molecular architectures.<sup>[3]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-Trityl-1H-imidazole-4-carbaldehyde** is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

Property	Value	Reference
CAS Number	33016-47-6	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C23H18N2O	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	338.41 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white solid	<a href="#">[5]</a>
Melting Point	187-189 °C	<a href="#">[3]</a>
IUPAC Name	1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde	<a href="#">[6]</a>
Synonyms	4-Formyl-1-tritylimidazole, 1-Tritylimidazole-4-carboxaldehyde, (4-Formyl-1H-imidazol-1-yl)triphenylmethane	<a href="#">[7]</a>
Purity (HPLC)	>99%	<a href="#">[5]</a>
Storage	-20°C, sealed storage, away from moisture	<a href="#">[5]</a>

## Synthesis

The synthesis of **1-Trityl-1H-imidazole-4-carbaldehyde** is a critical process for its subsequent use in drug discovery and development. A common and effective method involves the protection of the imidazole nitrogen of 4-imidazolecarboxaldehyde with a trityl group.

## Experimental Protocol: Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde

This protocol describes a typical procedure for the synthesis of **1-Trityl-1H-imidazole-4-carbaldehyde**.

Materials:

- 4(5)-Imidazolecarboxaldehyde

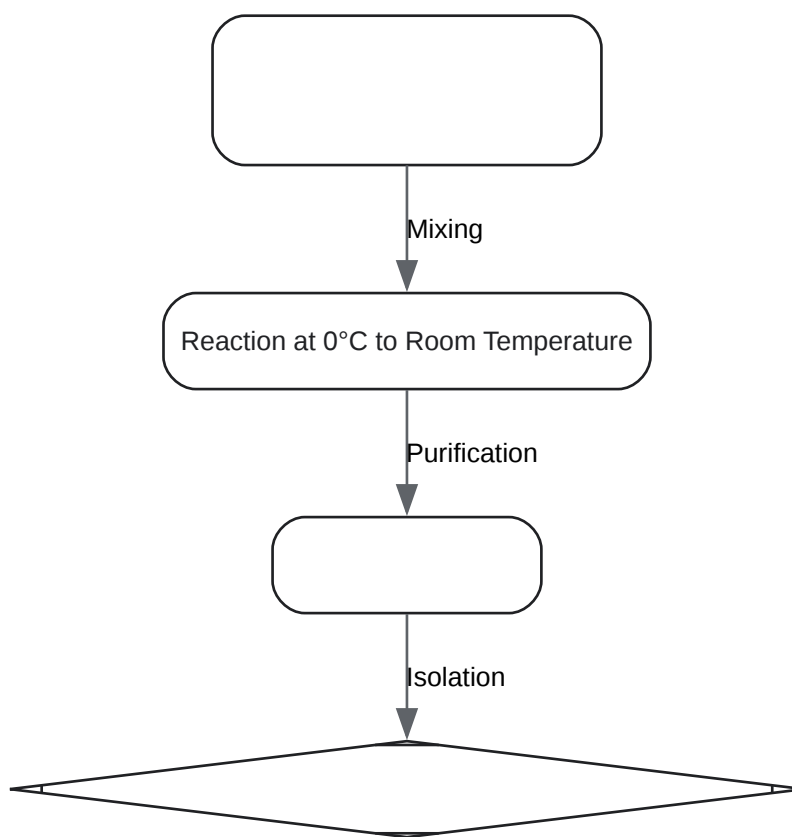
- Trityl chloride (Trt-Cl)
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF)
- Diethyl ether

#### Procedure:

- Dissolve 4(5)-Imidazolecarboxaldehyde in anhydrous DMF in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add triethylamine to the cooled solution with stirring.
- Add trityl chloride portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Wash the residue with diethyl ether to remove impurities.
- Dry the resulting solid product under vacuum.

## Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of **1-Trityl-1H-imidazole-4-carbaldehyde**.



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Synthesis workflow for **1-Trityl-1H-imidazole-4-carbaldehyde**.

## Role in the Synthesis of Bioactive Molecules

**1-Trityl-1H-imidazole-4-carbaldehyde** is not primarily known for its own biological activity but serves as a crucial starting material for the synthesis of various biologically active compounds. Its aldehyde group allows for the introduction of diverse functionalities, leading to the creation of novel derivatives with potential therapeutic properties.

## Precursor to Girolline

A significant application of **1-Trityl-1H-imidazole-4-carbaldehyde** is in the total synthesis of girolline, a marine natural product.<sup>[4]</sup> Girolline has been identified as a protein synthesis inhibitor and a sequence-selective modulator of the translation factor eIF5A.<sup>[8][9][10][11]</sup> It induces ribosome stalling, particularly at AAA-encoded lysine codons.<sup>[8][9][11]</sup> This selective activity makes girolline a valuable tool for studying the mechanisms of protein translation and ribosome-associated quality control.<sup>[8][9]</sup>

## Synthesis of Novel Antimicrobial Agents

The imidazole scaffold is a well-established pharmacophore in many antifungal and antibacterial agents.<sup>[12][13][14][15]</sup> **1-Trityl-1H-imidazole-4-carbaldehyde** serves as a key intermediate for the synthesis of novel imidazole derivatives with potential antimicrobial activity.<sup>[13][16]</sup> The general strategy involves the modification of the aldehyde group to create diverse structures, such as thiosemicarbazones and hydrazones, which have shown promising activity against various fungal and bacterial strains.<sup>[12]</sup>

The table below summarizes the biological activities of some derivatives synthesized from imidazole-4-carbaldehyde precursors.

Derivative Class	Target Organism(s)	Reported Activity	Reference(s)
Imidazole-derived thiosemicarbazones	Cladosporium cladosporioides	Highly and selectively active	<sup>[12]</sup>
Imidazole-derived hydrazones	Candida glabrata	Highly active	<sup>[12]</sup>
N-cyano-1H-imidazole-4-carboxamides	Rhizoctonia solani	Good antifungal activity	<sup>[17]</sup>
Nitroimidazole derivatives	Gram-positive and Gram-negative bacteria	Potent antibacterial activity	<sup>[16]</sup>

## Experimental Protocols for Biological Evaluation of Derivatives

While specific biological data for **1-Trityl-1H-imidazole-4-carbaldehyde** is scarce, the following are general protocols used to evaluate the antimicrobial activity of its derivatives.

### Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

- Synthesized imidazole derivatives
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Culture medium (e.g., RPMI-1640)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Serially dilute the stock solution in the culture medium in the wells of a 96-well plate.
- Prepare a standardized fungal inoculum and add it to each well.
- Include positive (fungus without compound) and negative (medium only) controls.
- Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.

## Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the MIC of a compound against bacterial strains.

Materials:

- Synthesized imidazole derivatives

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Culture medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Follow the same serial dilution procedure as for the antifungal assay.
- Prepare a standardized bacterial inoculum and add it to each well.
- Include positive and negative controls.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

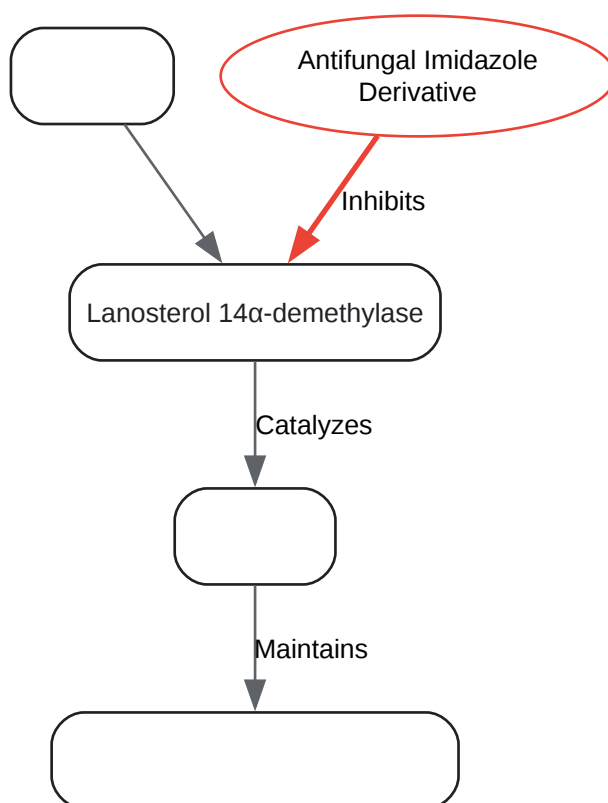
## Signaling Pathways Modulated by Derivatives

The biological activity of imidazole derivatives often stems from their interaction with specific cellular pathways. A prominent example is the mechanism of action of many antifungal imidazole drugs, which target the ergosterol biosynthesis pathway.

## Inhibition of Ergosterol Biosynthesis

Many antifungal imidazole derivatives function by inhibiting the enzyme lanosterol 14 $\alpha$ -demethylase, a key enzyme in the biosynthesis of ergosterol.<sup>[14][15]</sup> Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and fungal cell death.<sup>[15]</sup>

The diagram below illustrates the inhibition of the ergosterol biosynthesis pathway by a generic antifungal imidazole derivative.



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Inhibition of ergosterol biosynthesis by an antifungal imidazole derivative.

## Conclusion

**1-Trityl-1H-imidazole-4-carbaldehyde** (CAS 33016-47-6) is a compound of significant interest to the scientific and drug development communities, not for its intrinsic biological activity, but as a highly valuable and versatile synthetic intermediate. Its well-defined chemical properties and established synthesis protocols make it a reliable starting material for the creation of a diverse range of complex molecules. The demonstrated use of this compound in the synthesis of potent bioactive agents, such as girolline and novel antimicrobial compounds, underscores its importance in the ongoing search for new therapeutic agents. Future research will likely continue to leverage the unique chemical reactivity of **1-Trityl-1H-imidazole-4-carbaldehyde** to explore new chemical spaces and develop next-generation pharmaceuticals.

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- To cite this document: BenchChem. [CAS number 33016-47-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127408#cas-number-33016-47-6]

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